

Safety and Efficacy Profile from Clinical Trials

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Compound Focus: Ciraparantag

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The table below summarizes the key safety and efficacy findings from available clinical studies on **ciraparantag**.

Trial Phase/Type	Reported Safety Findings	Nature of Adverse Events	Efficacy Findings (Reversal)	Source Compound
Phase 1 (80 subjects)	Safe and well-tolerated; no procoagulant activity detected [1].	Mild, transient periorbital and facial flushing , and a cool sensation following IV injection [1].	Full reversal of edoxaban within 10 minutes ; effect sustained for 24 hours [1].	Edoxaban [1]
Preclinical & Phase 2	No procoagulant activity per D-dimer, prothrombin fragments 1.2, and TFPI levels [1] [2].	Rapid onset of action and a short half-life [3].	Reverses UFH, LMWH, fondaparinux, and DOACs (apixaban, rivaroxaban, edoxaban, dabigatran) [3] [4].	Multiple anticoagulants [3] [4]

Detailed Experimental Protocols

To evaluate the safety and efficacy of **ciraparantag**, researchers employed several specific methodologies.

- **Assessment of Procoagulant Risk:** This is a critical part of the safety profile for any reversal agent. The following biomarkers were measured in clinical trials and showed no significant change, indicating no underlying prothrombotic state was induced by **ciraparantag** [1]:
 - **D-dimer:** An ELISA kit (e.g., Imuclone D-dimer ELISA kit) was used to measure fibrin degradation products, a marker of thrombus formation and breakdown.
 - **Prothrombin Fragments 1.2:** An ELISA kit (e.g., Enzygnost F1+2) was used to measure the activation of the coagulation cascade.
 - **Tissue Factor Pathway Inhibitor (TFPI):** An ELISA kit (e.g., Abcam ab108904) was used to measure this endogenous anticoagulant.
- **Whole Blood Clotting Time (WBCT):** Due to **ciraparantag**'s interaction with common anticoagulants like citrate, which makes standard plasma-based assays unreliable, the **WBCT** was used as the primary efficacy endpoint [1]. The protocol is as follows:
 - **Sample Collection:** Whole blood is drawn without any anticoagulant.
 - **Clotting Initiation:** 0.5 mL of blood is aliquoted into each of three clean glass tubes.
 - **Clotting Measurement:** The tubes are incubated at 37°C and tilted every 30 seconds. The time for a visible clot to form is recorded. The WBCT is the mean clotting time of the three tubes.
- **Clot Fibrin Integrity (CFI) by Scanning Electron Microscopy (SEM):** This method provided visual and quantitative confirmation that **ciraparantag** restored normal clot structure [1].
 - **Clot Formation:** Clots formed during the WBCT test are used.
 - **Fixation:** Clots are fixed in glutaraldehyde in a sodium cacodylate buffer.
 - **Processing:** Samples undergo critical point drying and freeze fracture.
 - **Imaging and Analysis:** Clots are imaged using SEM, and **automated image analysis software (e.g., MATLAB)** quantifies the mean fibrin diameter to compare against normal clots.

The experimental workflow for these key assessments is outlined below.

Comparative Context with Other Agents

Ciraparantag is recognized as a potential **universal reversal agent** [4]. Its proposed mechanism involves binding non-covalently through charge interactions to a wide range of anticoagulants (including heparins and DOACs), thereby displacing them from their targets [3] [1]. This contrasts with other specific antidotes:

- **Andexanet alfa:** A recombinant modified Factor Xa protein that acts as a decoy receptor for direct and indirect Factor Xa inhibitors [2].
- **Idarucizumab:** A monoclonal antibody fragment specifically designed to reverse the thrombin inhibitor dabigatran [4].

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References

1. Single-dose ciraparantag safely and completely reverses ... [pmc.ncbi.nlm.nih.gov]
2. Comparison of reversal activity and mechanism of action ... [pmc.ncbi.nlm.nih.gov]
3. Ciraparantag, an anticoagulant reversal drug [sciencedirect.com]
4. A short review of ciraparantag in perspective of the ... [pubmed.ncbi.nlm.nih.gov]

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